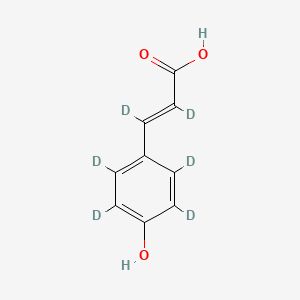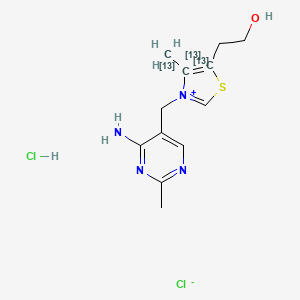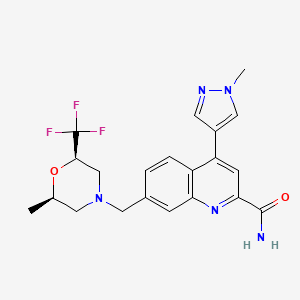
Metoprolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metoprolol-d5 is a deuterium-labeled version of metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as to investigate drug interactions and metabolic pathways. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metoprolol-d5 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of metoprolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve multiple purification steps, such as crystallization and chromatography, to remove any impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Metoprolol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of metoprolol, but the presence of deuterium can affect the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are typically deuterated analogs of the corresponding metoprolol derivatives. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Metoprolol-d5 is widely used in scientific research due to its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of metoprolol. Some key applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of metoprolol in the body.
Drug Interaction Studies: Helps in understanding how metoprolol interacts with other drugs and how these interactions affect its pharmacological profile.
Metabolic Pathway Analysis: Used to investigate the metabolic pathways of metoprolol and identify the enzymes involved in its metabolism.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of metoprolol in various patient populations
Mecanismo De Acción
Metoprolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily located in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system .
Comparación Con Compuestos Similares
Metoprolol-d5 is similar to other beta-1 adrenergic receptor blockers, such as atenolol and bisoprolol. it has some unique features:
Deuterium Labeling: The presence of deuterium atoms allows for more precise tracking and analysis in research studies.
Pharmacokinetic Properties: The deuterium labeling can affect the pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool for studying these aspects in detail
Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor blocker used to treat hypertension and angina.
Bisoprolol: A beta-1 adrenergic receptor blocker with a longer half-life and higher selectivity compared to metoprolol.
This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research and drug development.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D |
Clave InChI |
IUBSYMUCCVWXPE-FIWUMSIFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


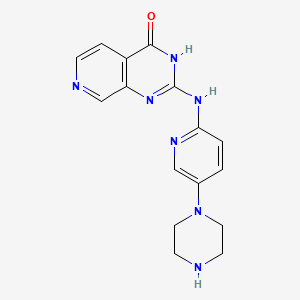

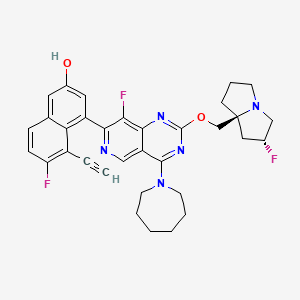

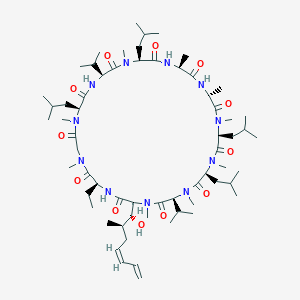
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

